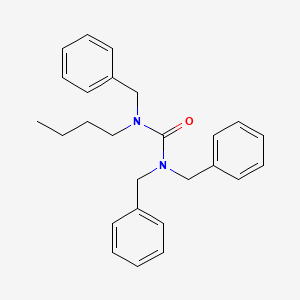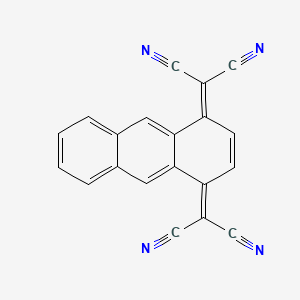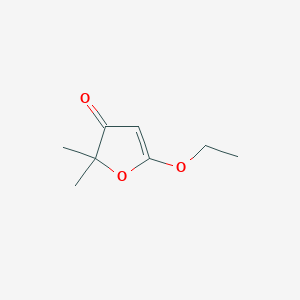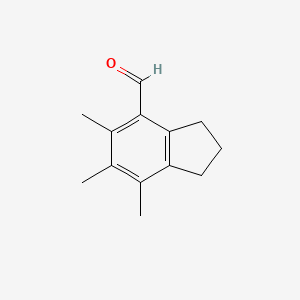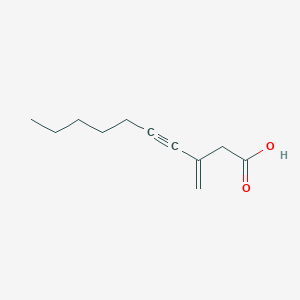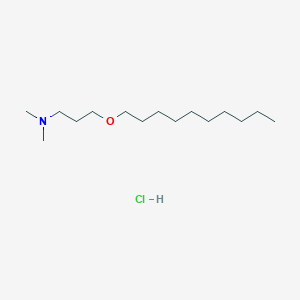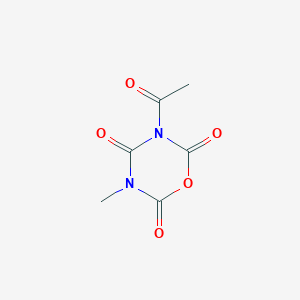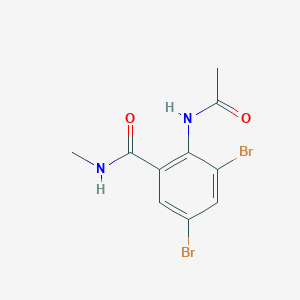
2-Acetamido-3,5-dibromo-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-3,5-dibromo-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of acetamido and dibromo substituents on a benzene ring, along with an N-methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3,5-dibromo-N-methylbenzamide typically involves the bromination of a suitable benzamide precursor. One common method is the bromination of N-methylbenzamide using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzene ring.
Another approach involves the acylation of 3,5-dibromoaniline with acetic anhydride to introduce the acetamido group, followed by methylation of the resulting compound to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and acylation reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetamido-3,5-dibromo-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The acetamido group can be reduced to an amine under reducing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Conversion of the acetamido group to an amine.
Applications De Recherche Scientifique
2-Acetamido-3,5-dibromo-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to the presence of bromine atoms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Acetamido-3,5-dibromo-N-methylbenzamide involves its interaction with specific molecular targets. The bromine atoms may enhance the compound’s ability to interact with biological macromolecules, leading to its antimicrobial or antifungal effects. The acetamido group may contribute to the compound’s anti-inflammatory properties by modulating specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetamido-3,5-dichloro-N-methylbenzamide: Similar structure but with chlorine atoms instead of bromine.
2-Acetamido-3,5-difluoro-N-methylbenzamide: Contains fluorine atoms instead of bromine.
2-Acetamido-3,5-diiodo-N-methylbenzamide: Iodine atoms replace the bromine atoms.
Uniqueness
2-Acetamido-3,5-dibromo-N-methylbenzamide is unique due to the presence of bromine atoms, which impart distinct chemical and biological properties. Bromine atoms are larger and more polarizable than chlorine or fluorine, leading to different reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
86993-54-6 |
|---|---|
Formule moléculaire |
C10H10Br2N2O2 |
Poids moléculaire |
350.01 g/mol |
Nom IUPAC |
2-acetamido-3,5-dibromo-N-methylbenzamide |
InChI |
InChI=1S/C10H10Br2N2O2/c1-5(15)14-9-7(10(16)13-2)3-6(11)4-8(9)12/h3-4H,1-2H3,(H,13,16)(H,14,15) |
Clé InChI |
ZBMORWDMNPLLTQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1Br)Br)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Methyl-2-(propane-1-sulfonyl)-7H-pyrano[3,2-e][1,3]benzoxazol-7-one](/img/structure/B14399867.png)
![7-Methoxy-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14399868.png)

![2,2'-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol](/img/structure/B14399871.png)


![N-Bicyclo[2.2.1]heptan-2-yl-N'-butyl-N-[(4-methylphenyl)methyl]urea](/img/structure/B14399887.png)
